![molecular formula C20H21N3O2S B4971174 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide](/img/structure/B4971174.png)
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide, also known as BZETA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BZETA belongs to the class of imidazolidinylthiourea compounds and has been studied for its anti-inflammatory, antioxidant, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide has also been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. In addition, 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide is its relatively simple synthesis method, which allows for large-scale production of the compound. 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide is also relatively stable and can be stored for extended periods of time. However, one limitation of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide.
Zukünftige Richtungen
There are several future directions for 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide research. One area of interest is the development of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide as an adjuvant therapy for cancer treatment. In addition, further studies are needed to elucidate the exact mechanism of action of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide and to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide involves the reaction between N-phenylacetamide and thiourea in the presence of benzyl bromide and potassium carbonate. The reaction is carried out under reflux in dimethylformamide, and the resulting product is purified by recrystallization. The yield of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide is typically around 70%.
Wissenschaftliche Forschungsanwendungen
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide has been studied for its antitumor effects, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-(3-benzyl-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-22-19(25)17(13-18(24)21-16-11-7-4-8-12-16)23(20(22)26)14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMQKNNJCKFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.